molecular formula C15H11NO2S B1363379 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid CAS No. 31792-49-1

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Cat. No. B1363379
CAS RN: 31792-49-1
M. Wt: 269.3 g/mol
InChI Key: YZQFSFCRQKKUEN-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C15H11NO2S . It has a molecular weight of 269.32 g/mol . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of 2-methylquinoline-4-carboxilic acid derivatives, which includes 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid, generally requires aniline derivatives possessing electron-donating groups . The reaction is regioselective and ring closure occurs at the position with less steric hindrance .


Molecular Structure Analysis

The InChI code for 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid is 1S/C15H11NO2S/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18) . The compound has a topological polar surface area of 78.4 Ų .


Physical And Chemical Properties Analysis

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid has a molecular weight of 269.3 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has a rotatable bond count of 2 .

Scientific Research Applications

Pharmaceutical Research

This compound may be used in the development of new pharmaceuticals due to its quinoline structure, which is often found in drugs with antimalarial, antibacterial, and antiviral properties. For instance, quinoline derivatives have been studied for their antiviral activity against orthopoxviruses .

Organic Synthesis

Quinoline derivatives are valuable in organic synthesis, serving as precursors or intermediates in the synthesis of more complex molecules. They can be used to create fluorescent probes for biological systems .

Biological Studies

The compound could be involved in biological studies, such as understanding cell signaling pathways or as a carbon source in microbial cultures .

Analytical Chemistry

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid could be utilized in analytical chemistry as a reagent or a fluorescence marker due to its potential to form fluorescent dyes .

properties

IUPAC Name

6-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQFSFCRQKKUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355646
Record name 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

CAS RN

31792-49-1
Record name 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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